2-Fluoro-4-nitrothioanisole
Overview
Description
2-Fluoro-4-nitrothioanisole is a useful research compound. Its molecular formula is C7H6FNO2S and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Recent research has showcased the synthesis of novel compounds with potential antibacterial and antitumor activities, where derivatives similar to 2-Fluoro-4-nitrothioanisole play a crucial role. For instance, the development of novel fluoroquinolone derivatives bearing N-thiomide linkage with 6-substituted-2-aminobenzothiazoles has demonstrated significant antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Bacillus subtilis (Sharma et al., 2017). Additionally, the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole, involving fluoro substitutions, has shown cytostatic activities against malignant human cell lines, pointing towards their potential in antitumor therapy (Racané et al., 2006).
Material Science and Sensor Development
In the field of material science and sensor development, this compound derivatives have been utilized for the creation of efficient fluorosensors. A study by Tian et al. (2013) developed a highly efficient fluorosensor based on ultrathin graphitic carbon nitride nanosheets for Cu(2+) detection, demonstrating rapid and ultrasensitive detection capabilities, which could have significant environmental monitoring applications (Tian et al., 2013).
Mechanism of Action
Target of Action
Mode of Action
2-Fluoro-4-nitrothioanisole is a 2-halo-4-nitroanisole, and its photoreaction with nucleophiles such as hydroxide ion and pyridine has been investigated . The mechanism of photoreaction of this compound with n-hexylamine has also been studied . These reactions could potentially lead to changes in the compound’s structure and function, affecting its interaction with its targets.
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, presence of other compounds, and more .
Properties
IUPAC Name |
2-fluoro-1-methylsulfanyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUMBNWZBYRJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626680 | |
Record name | 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372121-91-0 | |
Record name | 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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